molecular formula C27H22N2O4 B1452363 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-quinolin-4-YL-propionic acid CAS No. 1260644-17-4

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-quinolin-4-YL-propionic acid

Cat. No. B1452363
M. Wt: 438.5 g/mol
InChI Key: UILNMPKRVDFFIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-quinolin-4-YL-propionic acid” is a type of Fmoc-protected amino acid . These compounds are typically used in peptide synthesis .


Synthesis Analysis

The synthesis pathway for this compound involves the protection of the amine and carboxylic acid functional groups, followed by the coupling of the protected amino acid with the allyl ester. More detailed information about the synthesis process can be found in the referenced papers .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the empirical formula C20H21NO5 . More detailed information about the molecular structure can be found in the referenced sources .


Chemical Reactions Analysis

This compound is used for preparing stapled peptides by ring closing metathesis . More detailed information about the chemical reactions involving this compound can be found in the referenced sources .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 355.38 , and it is a solid at room temperature . More detailed information about the physical and chemical properties can be found in the referenced sources .

Scientific Research Applications

  • Peptide Synthesis

    • Summary : Compounds similar to the one you mentioned, such as N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine , are often used in peptide synthesis . These compounds are typically used as building blocks in the synthesis of larger molecules, particularly peptides and proteins.
  • Pharmaceutical Testing

    • Summary : Some compounds similar to “2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-quinolin-4-YL-propionic acid” are used for pharmaceutical testing .
  • Pharmaceutical Testing

    • Summary : Some compounds similar to “2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-quinolin-4-YL-propionic acid” are used for pharmaceutical testing .
  • Unnatural Amino Acid Synthesis

    • Summary : Unnatural amino acids derived from a C-H Activation methodology developed by Jin-Quan Yu and coworkers . The Pd-mediated C-C bond formation can be made in tandem with 2-Methylpyridine .

Safety And Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-quinolin-4-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N2O4/c30-26(31)25(15-17-13-14-28-24-12-6-5-7-18(17)24)29-27(32)33-16-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-14,23,25H,15-16H2,(H,29,32)(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UILNMPKRVDFFIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=NC5=CC=CC=C45)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-quinolin-4-YL-propionic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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